Methyl 3-(3-bromophenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(3-bromophenyl)prop-2-ynoate: is an organic compound with the molecular formula C10H7BrO2 and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-ynoate group. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromophenyl)prop-2-ynoate typically involves the reaction of 3-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-bromophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Nucleophiles like sodium azide or sodium thiolate are used under mild conditions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of 3-(3-aminophenyl)prop-2-ynoate or 3-(3-thiophenyl)prop-2-ynoate .
Scientific Research Applications
Chemistry: Methyl 3-(3-bromophenyl)prop-2-ynoate is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated phenyl groups on biological systems and their potential as bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific enzymes or receptors .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the alkyne group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
- Methyl 3-(4-bromophenyl)prop-2-ynoate
- Methyl 3-(2-bromophenyl)prop-2-ynoate
- Methyl 3-(3-chlorophenyl)prop-2-ynoate
Uniqueness: Methyl 3-(3-bromophenyl)prop-2-ynoate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-(3-bromophenyl)prop-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVFWERMIWOLBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204459-05-2 |
Source
|
Record name | methyl 3-(3-bromophenyl)prop-2-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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